molecular formula C19H24N6O9 B12731795 N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate CAS No. 96766-18-6

N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate

Cat. No.: B12731795
CAS No.: 96766-18-6
M. Wt: 480.4 g/mol
InChI Key: NNZOVTQLIKEZIE-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate typically involves multiple steps, starting with the formation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the addition of the picrate group, which is often achieved through a reaction with picric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be due to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

96766-18-6

Molecular Formula

C19H24N6O9

Molecular Weight

480.4 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-piperidin-1-ylpropanamide;2,4,6-trinitrophenol

InChI

InChI=1S/C13H21N3O2.C6H3N3O7/c1-9-10(2)15-18-13(9)14-12(17)11(3)16-7-5-4-6-8-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,4-8H2,1-3H3,(H,14,17);1-2,10H

InChI Key

NNZOVTQLIKEZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)C(C)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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